N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide
Overview
Description
N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide: is an organic compound that features a fluoro and nitro group on a phenyl ring, attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 4-fluoro-2-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under harsh conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: N-(4-amino-2-nitrophenyl)-4-phenylbutanamide.
Substitution: N-(4-substituted-2-nitrophenyl)-4-phenylbutanamide.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Chemistry: N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluoro and nitro groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide depends on its interaction with molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or receptors, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
- 4-fluoro-2-nitroaniline
- 4-fluoro-2-nitrophenyl isocyanate
- 4-(4-fluoro-2-nitrophenoxy)phenylboronic acid
Comparison: N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide is unique due to its butanamide structure, which differentiates it from other similar compounds that may only contain the fluoro and nitro groups on a phenyl ring
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-9-10-14(15(11-13)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGOHRAZQDFKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.